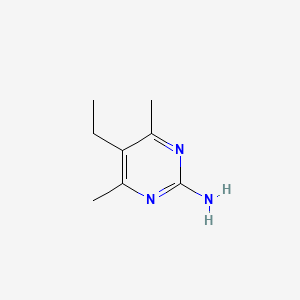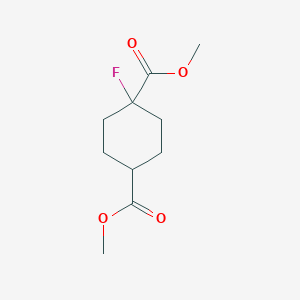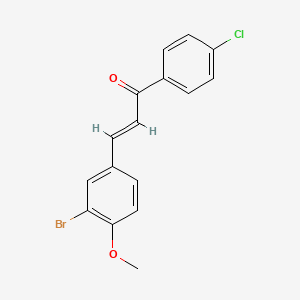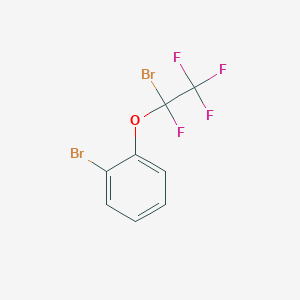
3-Amino-5-chloro-4-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloro-4-(trifluoromethoxy)phenol is a chemical compound characterized by the presence of an amino group, a chloro substituent, and a trifluoromethoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-4-(trifluoromethoxy)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloro-3-(trifluoromethoxy)phenol, followed by reduction of the nitro group to an amino group. The reaction conditions often require the use of strong acids or bases, and the reduction step may involve hydrogenation or the use of reducing agents such as tin(II) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-chloro-4-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to form a dechlorinated product.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-chloro-4-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which 3-Amino-5-chloro-4-(trifluoromethoxy)phenol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-chloro-5-(trifluoromethoxy)phenol: Similar structure but different positioning of the chloro and amino groups.
3-Amino-5-bromo-4-(trifluoromethoxy)phenol: Bromine substituent instead of chlorine.
3-Amino-5-chloro-4-(methoxy)phenol: Methoxy group instead of trifluoromethoxy.
Uniqueness
3-Amino-5-chloro-4-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H5ClF3NO2 |
|---|---|
Molekulargewicht |
227.57 g/mol |
IUPAC-Name |
3-amino-5-chloro-4-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H5ClF3NO2/c8-4-1-3(13)2-5(12)6(4)14-7(9,10)11/h1-2,13H,12H2 |
InChI-Schlüssel |
IMIULYYWDLFRNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-2-yl)methanol](/img/structure/B13327572.png)
![11,12-Dihydrodibenzo[a,e]cycloocten-5(6H)-one](/img/structure/B13327579.png)

![(3E)-3-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B13327582.png)





![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine](/img/structure/B13327633.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-2-amine](/img/structure/B13327638.png)


